2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide
CAS No.: 941896-52-2
Cat. No.: VC7527985
Molecular Formula: C24H25FN2O
Molecular Weight: 376.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941896-52-2 |
|---|---|
| Molecular Formula | C24H25FN2O |
| Molecular Weight | 376.475 |
| IUPAC Name | N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28) |
| Standard InChI Key | NUWOHQGIFKAKRO-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide under IUPAC rules. Its molecular formula is , with a molar mass of 392.47 g/mol.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide |
| InChI | InChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28) |
| SMILES | CN(C)C(Cc1ccc(cc1)F)NC(=O)Cc2ccc(cc2)c3ccccc3 |
Synthesis and Reaction Pathways
Synthetic Route Design
The synthesis involves a multi-step approach:
Step 1: Biphenyl Intermediate Formation
A palladium-catalyzed Suzuki-Miyaura coupling between bromobenzene and phenylboronic acid generates the biphenyl core. This reaction typically employs as the catalyst, potassium carbonate as the base, and toluene as the solvent under inert conditions .
Chemical Reactivity and Stability
Oxidation and Reduction Profiles
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Oxidation: The dimethylamino group is susceptible to oxidation, forming N-oxide derivatives when treated with or m-chloroperbenzoic acid () .
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Reduction: Lithium aluminum hydride () reduces the acetamide carbonyl to a methylene group, yielding a secondary amine .
Electrophilic Substitution
The biphenyl system undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the para positions due to electron-donating effects from the adjacent phenyl ring .
Industrial and Material Science Applications
Polymer and Coating Development
The biphenyl group’s rigidity and the fluorophenyl group’s hydrophobicity make this compound a candidate for high-performance polymers. Patents describe analogous acetamides as cross-linking agents in epoxy resins, improving thermal stability by 15–20% compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
Table 2: Key Comparisons with Analogous Compounds
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